Cycloviolin D
CAS No.:
Cat. No.: VC3676532
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Cycloviolin D
Primary Structure
Cycloviolin D consists of 30 amino acid residues with the sequence 'GFPCGESCVFIPCISAAIGCSCKNKVCYRN'. The peptide contains six cysteine residues that form three intramolecular disulfide bridges, creating its characteristic cyclic cystine knot topology . This arrangement involves disulfide bonding between cysteine residues in the pattern Cys I-Cys IV, Cys II-Cys V, and Cys III-Cys VI, which is a hallmark of the cyclotide family .
Molecular Properties
The calculated molecular weight of Cycloviolin D is approximately 3134.83 Da, based on the sum of its amino acid residues with adjustment for cyclization. The cyclization process involves the loss of a water molecule, which reduces the total weight compared to a linear peptide with the same sequence. This head-to-tail cyclization, combined with the disulfide bridges, creates a compact and highly stable molecular structure that contributes to Cycloviolin D's resilience against degradation.
Structural Comparison Table
Table 1: Structural Features of Cycloviolin D Compared to Other Cyclotides
Source and Isolation
Isolation Process
The isolation of Cycloviolin D involved a combination of sophisticated analytical techniques. The primary structure, including amino acid composition and sequence, was determined through a multi-faceted approach incorporating Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry . Additionally, enzymatic digestion of reduced derivatives followed by Edman degradation and mass analyses was employed to confirm the sequence and structural features of the compound . These rigorous analytical procedures were necessary due to the resistance of cyclotides to standard peptide sequencing methods, which is attributable to their cyclic nature.
Biological Activities
Mechanism of Action
The mechanism of action for Cycloviolin D's anti-HIV activity likely involves its surface-exposed hydrophobic patch, which is a characteristic feature of cyclotides . This hydrophobic surface has been implicated in various activities of cyclotides, including anti-HIV effects, potentially through disruption of membrane integrity or interaction with viral proteins . The specific arrangement of amino acids in Cycloviolin D, particularly in the variable loops between the conserved cysteine residues, likely contributes to its particular anti-HIV potency.
Comparison with Other Cyclotides
Sequence Homology
Cycloviolin D shows high sequence homology to cyclopsychotride A and circulins A and B from the Rubiaceae family . This is intriguing because Leonia cymosa belongs to the Violaceae family, suggesting cross-family conservation of these peptide structures. Interestingly, Cycloviolin D shows less homology to the varv peptides from Viola, which is also a member of the Violaceae family . This pattern of sequence similarity across different plant families but divergence within the same family highlights the complex evolutionary relationships among cyclotides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume